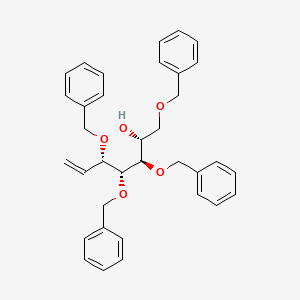
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol is an organic compound characterized by its multiple benzyloxy groups and a hept-6-en-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol typically involves the protection of hydroxyl groups followed by selective functionalization. A common synthetic route might include:
Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base such as sodium hydride to form benzyloxy groups.
Formation of the Hept-6-en-2-ol Backbone: This can be achieved through a series of reactions including aldol condensation, reduction, and selective deprotection.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial catalysts to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), benzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can be used as an intermediate for the synthesis of more complex molecules.
Biology
This compound might be used in the study of enzyme interactions, particularly those involving hydroxyl and benzyloxy groups.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzyloxy groups could play a role in binding to hydrophobic pockets within proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(methoxy)hept-6-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(ethoxy)hept-6-en-2-ol: Similar structure but with ethoxy groups.
Uniqueness
The presence of benzyloxy groups in (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol makes it unique compared to its methoxy and ethoxy counterparts. Benzyloxy groups can provide additional stability and hydrophobic interactions, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C35H38O5 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-1,3,4,5-tetrakis(phenylmethoxy)hept-6-en-2-ol |
InChI |
InChI=1S/C35H38O5/c1-2-33(38-24-29-17-9-4-10-18-29)35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)32(36)27-37-23-28-15-7-3-8-16-28/h2-22,32-36H,1,23-27H2/t32-,33+,34-,35-/m1/s1 |
Clé InChI |
SQQYKEFUMBMTTK-AOJHZZQJSA-N |
SMILES isomérique |
C=C[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C=CC(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


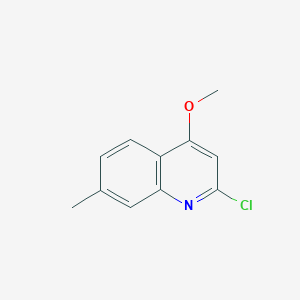
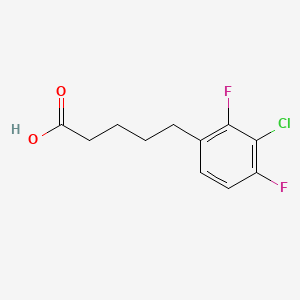
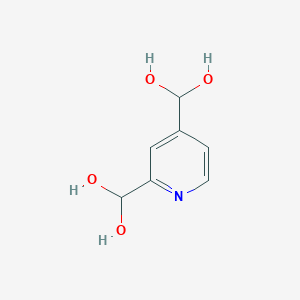

![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
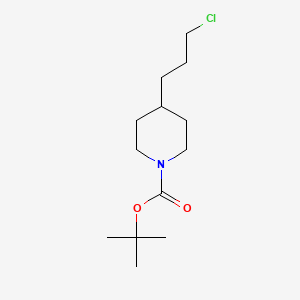
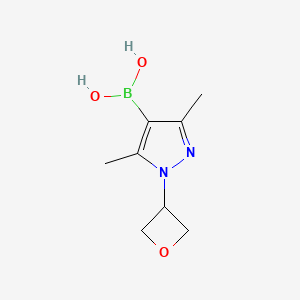
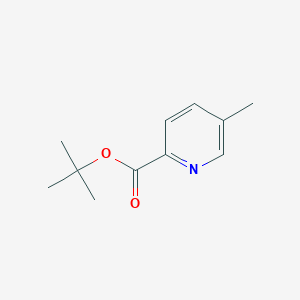
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
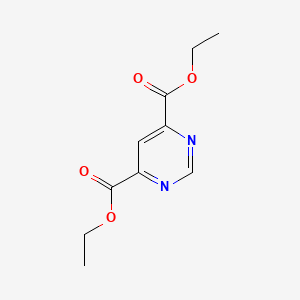
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)



